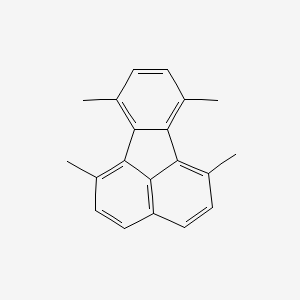

1,6,7,10-Tetramethylfluoranthene

描述

属性

IUPAC Name |

1,6,7,10-tetramethylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-11-5-6-12(2)17-16(11)18-13(3)7-9-15-10-8-14(4)19(17)20(15)18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKKYAYAELBEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)C3=C(C=CC4=C3C2=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568945 | |

| Record name | 1,6,7,10-Tetramethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138955-77-8 | |

| Record name | 1,6,7,10-Tetramethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,6,7,10 Tetramethylfluoranthene

Established Synthetic Routes to 1,6,7,10-Tetramethylfluoranthene

The synthesis of the fluoranthene (B47539) core, and specifically its tetramethylated derivative, can be achieved through several strategic bond-forming processes. Key methods include cycloaddition reactions, condensation and cyclization pathways, and palladium-catalyzed cross-coupling reactions.

Diels-Alder Cycloaddition Strategies and Subsequent Transformations

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, represents a cornerstone for constructing the fluoranthene skeleton. rsc.orglibretexts.org This [4+2] cycloaddition is among the most utilized methods for accessing fluoranthene derivatives. nih.gov The general strategy involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) ring, which can then be aromatized. walisongo.ac.id In the context of fluoranthene synthesis, this can involve the reaction of a substituted 2-pyrone with an appropriate enolate, which undergoes a stepwise [4+2] cycloaddition followed by dehydration and decarboxylation to yield the aromatic core. rsc.org

A specific synthesis of this compound has been reported, highlighting the utility of this approach for creating overcrowded and twisted polycyclic aromatic hydrocarbons. researchgate.net While the exact precursors for this specific Diels-Alder route are detailed in specialized literature, the strategy often relies on the reaction between an acenaphthylene (B141429) derivative and a substituted alkyne or equivalent dienophile. walisongo.ac.idrsc.org The subsequent transformation, typically an aromatization step, finalizes the planar, electron-rich fluoranthene system. nih.gov

Aldol (B89426) Condensation and Subsequent Cyclization Pathways

Aldol condensation reactions are fundamental carbon-carbon bond-forming reactions that produce β-hydroxy carbonyl compounds (aldol addition) or, after dehydration, α,β-unsaturated carbonyl compounds (aldol condensation). thieme-connect.de This methodology can be strategically applied to construct precursors for polycyclic aromatic hydrocarbons. The process involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound. williams.edu

For the synthesis of a complex structure like this compound, this pathway would likely involve multiple steps. A conceivable route would employ a crossed-aldol condensation to assemble a key di-unsaturated ketone intermediate. researchgate.net This intermediate, possessing the requisite carbon framework, would then undergo an intramolecular cyclization and dehydration/aromatization sequence to form the fused ring system. Annulenone synthesis, for instance, has utilized sequential aldol condensations to build a large macrocyclic skeleton which is then subjected to cyclization. thieme-connect.de This principle of building a precursor through condensation followed by a ring-closing event is a plausible, albeit less direct, strategy for accessing the this compound core.

Palladium-Catalyzed Cyclization and Arylation Reactions

Transition-metal catalysis, particularly using palladium, offers highly efficient and selective methods for the synthesis of polycyclic aromatic hydrocarbons. rsc.org These reactions often proceed under milder conditions than traditional methods and show high functional group tolerance. nih.govnih.gov

A powerful one-pot strategy for synthesizing substituted fluoranthenes involves a tandem sequence of a Suzuki-Miyaura coupling followed by an intramolecular C–H arylation. nih.govacs.orgacs.org This method typically starts with a 1,8-dihalogenated naphthalene (B1677914), such as 1,8-diiodonaphthalene (B175167). nih.govacs.org The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling with an arylboronic acid. The resulting mono-arylated naphthalene intermediate then undergoes a second, intramolecular palladium-catalyzed C–H activation/arylation to close the five-membered ring, forming the fluoranthene core. nih.govnih.gov

The choice of catalyst is crucial; catalysts like Pd(dppf)Cl₂ have proven effective for this transformation, whereas others like Pd(PPh₃)₄ may only yield the monoarylation product. nih.govacs.org This method demonstrates high functional group tolerance, allowing for the synthesis of various substituted fluoranthenes in good yields. nih.govnih.gov

| Entry | Catalyst (mol %) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(dppf)Cl₂ (5) | KOAc | DMSO | 90-110 | up to 78% |

| 2 | rGO-CuPd nanocatalyst | NaOAc | N/A | 120 | up to 74% |

This table presents representative conditions for the tandem Suzuki-Miyaura/C-H arylation synthesis of fluoranthene derivatives. The synthesis of this compound would require a suitably substituted dimethylphenylboronic acid. Data adapted from Türkmen et al. (2017). nih.govacs.org

The use of halogenated naphthalene precursors, particularly 1,8-dihalonaphthalenes, is a versatile entry point for palladium-catalyzed syntheses of fluoranthenes. nih.govnih.gov Beyond the tandem Suzuki-Miyaura approach, other cross-coupling reactions can be employed. The Hirao reaction, a Pd-catalyzed phosphonylation, is an example of how functional groups can be introduced onto aromatic rings, a principle applicable to precursors for more complex structures. researchgate.net

Direct C-H arylation of naphthalene itself with aryliodonium salts using a Pd/C catalyst has been shown to be highly selective, providing another route to arylated naphthalenes that could serve as precursors. nih.govresearchgate.net These methods rely on the strategic functionalization of a naphthalene core, which is then elaborated through cyclization to form the final fluoranthene product. The coupling of 1,8-diiodonaphthalene with various arylboronic acids or esters is a well-established method for building the necessary carbon framework. nih.govacs.org

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball-milling to induce chemical reactions, is emerging as a green and efficient alternative to traditional solvent-based synthesis. aut.ac.nz This technique can be used for the destruction of PAHs but also holds potential for their synthesis. aut.ac.nz The process is often solvent-free or uses minimal solvent, reducing chemical waste.

While specific reports on the mechanochemical synthesis of this compound are not prevalent, the principles of mechanochemistry have been applied to a wide range of organic transformations, including C-C bond formation. It is plausible that precursors could be combined in a ball mill, potentially with a catalytic amount of a metal salt, to induce the cyclization and formation of the fluoranthene ring system. This approach offers potential advantages in terms of cost, safety, and environmental impact. aut.ac.nz

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The formation of the this compound framework is primarily approached through two strategic disconnections, either building the final five-membered ring onto a substituted acenaphthenequinone (B41937) precursor or by constructing the fluoranthene skeleton from a highly substituted naphthalene derivative.

Synthesis from 3,8-Dimethylacenaphthenequinone Derivatives

A key and well-documented pathway to this compound proceeds through the use of 4,7-dimethylacenaphthenequinone, a derivative of 3,8-dimethylacenaphthenequinone. This method leverages the reactivity of the dicarbonyl system in the acenaphthenequinone core to construct the final five-membered ring.

The synthesis commences with the preparation of 4,7-dimethylacenaphthene. This precursor is then subjected to oxidation to yield 4,7-dimethylacenaphthenequinone. A crucial subsequent step involves a condensation reaction of this quinone with a suitable C2-building block, such as 2,3-butanedione, to form the fluoranthene skeleton. This reaction is often carried out in the presence of a base. The final step in this sequence is a reductive aromatization to yield the target molecule, this compound.

Utilization of 1,8-Dihalogenated Naphthalene Derivatives

An alternative and versatile strategy for constructing the fluoranthene core involves the use of 1,8-dihalogenated naphthalene derivatives. This approach relies on modern cross-coupling methodologies to build the peripheral benzene (B151609) ring onto the naphthalene scaffold. While a direct synthesis of this compound from a pre-tetramethylated 1,8-dihalonaphthalene has not been explicitly detailed in the reviewed literature, the general applicability of this method to create substituted fluoranthenes is well-established.

The general synthetic sequence involves a tandem Suzuki-Miyaura coupling and an intramolecular C-H arylation reaction. beilstein-journals.orgrsc.org In this hypothetical pathway tailored for this compound, a 1,8-dihalo-2,5,6,9-tetramethylnaphthalene would be the key starting material. This precursor would first undergo a palladium-catalyzed Suzuki-Miyaura coupling with an appropriate boronic acid or ester. This is followed by an intramolecular C-H arylation reaction, also catalyzed by a palladium complex, to close the five-membered ring and form the fluoranthene core.

Functionalization and Derivatization of Synthetic Intermediates

The strategic placement of the four methyl groups on the fluoranthene core is a critical aspect of the synthesis and is dictated by the functionalization of the starting materials and intermediates.

In the synthesis from acenaphthenequinone derivatives, the methyl groups at the 1- and 6-positions of the final product originate from the methyl groups on the 4,7-dimethylacenaphthenequinone precursor. The methyl groups at the 7- and 10-positions are introduced via the C2-building block used in the condensation step, for example, from 2,3-butanedione.

For the route utilizing 1,8-dihalogenated naphthalenes, the synthesis of the specifically substituted precursor, 1,8-dihalo-2,5,6,9-tetramethylnaphthalene, would be the key challenge. This would likely involve multi-step synthetic sequences to introduce the methyl groups at the desired positions on the naphthalene ring prior to the halogenation and subsequent cyclization reactions. The regioselectivity of electrophilic aromatic substitution reactions on naphthalene derivatives can be complex to control, often necessitating the use of directing groups and more advanced synthetic strategies. researchgate.net

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The efficiency and selectivity of the synthetic pathways to this compound are highly dependent on the catalytic systems and reaction conditions employed. Both homogeneous and heterogeneous catalysis paradigms have been explored for the key bond-forming reactions.

Homogeneous Catalysis Paradigms

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a pivotal role in the synthesis of fluoranthene derivatives, particularly in the context of the 1,8-dihalonaphthalene route. Palladium-based catalysts are the most prominent in this area.

The tandem Suzuki-Miyaura and intramolecular C-H arylation reactions are typically catalyzed by soluble palladium complexes. beilstein-journals.orgrsc.org Common catalysts include Pd(dppf)Cl₂ and Pd₂(dba)₃. The choice of ligands, such as phosphines, is crucial for tuning the catalyst's activity and stability. The reaction conditions, including the solvent (e.g., DMSO), base (e.g., K₃PO₄), and temperature, are optimized to achieve high yields and selectivity.

| Catalyst System | Reaction Type | Key Features |

| Pd(dppf)Cl₂ | Suzuki-Miyaura / C-H Arylation | Effective for the synthesis of substituted fluoranthenes from 1,8-diiodonaphthalene. beilstein-journals.orgrsc.org |

| Pd₂(dba)₃ | Suzuki-Miyaura / C-H Arylation | Requires higher catalyst loading and temperatures in some cases. beilstein-journals.org |

Heterogeneous Catalysis and Nanocatalysts

In recent years, there has been a growing interest in the development of heterogeneous catalysts for the synthesis of fluoranthenes, driven by the advantages of catalyst recyclability and simplified product purification.

For the synthesis of substituted fluoranthenes via the tandem Suzuki-Miyaura and intramolecular C-H arylation pathway, nanocatalysts have shown significant promise. beilstein-journals.org Specifically, reduced graphene oxide (rGO)-supported copper-palladium (CuPd) nanocatalysts have been demonstrated to be effective. beilstein-journals.org These heterogeneous catalysts can operate at low catalyst loadings and can be recovered and reused multiple times without a significant loss of activity. beilstein-journals.org This approach offers a more sustainable and economically viable route for the large-scale production of fluoranthene derivatives.

| Catalyst System | Reaction Type | Key Features |

| rGO-CuPd Nanocatalysts | Suzuki-Miyaura / C-H Arylation | Reusable heterogeneous catalyst with high functional group tolerance. beilstein-journals.org |

Base-Mediated Transformations and Solvent Effects

The primary reported synthesis of this compound involves a base-mediated aldol condensation reaction. This transformation utilizes 4,7-dimethylacenaphthenequinone and 3-pentanone (B124093) as key starting materials. The reaction is facilitated by a strong base, potassium hydroxide (B78521) (KOH), in a protic solvent, methanol (B129727).

The mechanism proceeds through the deprotonation of 3-pentanone by the hydroxide ion, forming an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of 4,7-dimethylacenaphthenequinone. A subsequent intramolecular aldol condensation and dehydration cascade leads to the formation of the fluoranthene core. The methyl groups on the acenaphthenequinone precursor and the ethyl groups of the 3-pentanone ultimately form the tetramethyl-substituted aromatic system.

The choice of base and solvent is critical in this transformation. A strong base like KOH is necessary to generate a sufficient concentration of the enolate from 3-pentanone. The protic nature of methanol as a solvent is suitable for stabilizing the intermediates and facilitating the proton transfer steps involved in the condensation and dehydration processes.

| Starting Material 1 | Starting Material 2 | Base | Solvent | Product |

| 4,7-Dimethylacenaphthenequinone | 3-Pentanone | KOH | Methanol | This compound |

While the specific study on this compound focuses on a single base-solvent system, broader research into the synthesis of substituted fluoranthenes highlights the significant impact of these parameters on reaction efficiency. For instance, in the palladium-catalyzed synthesis of other fluoranthene derivatives, a screening of various bases and solvents has been conducted, offering a comparative perspective.

In a study on the synthesis of a fluoranthene derivative via a tandem Suzuki-Miyaura and intramolecular C-H arylation reaction, several base-solvent combinations were evaluated. Potassium acetate (B1210297) (KOAc) in dimethyl sulfoxide (B87167) (DMSO) at 90 °C was found to be the optimal combination, yielding 71% of the desired product. Other bases such as potassium carbonate (K2CO3) and sodium acetate (NaOAc) also provided good yields in DMSO. However, stronger bases like potassium tert-butoxide (KOtBu) and sodium hydroxide (NaOH), or the use of cesium fluoride (B91410) (CsF), resulted in inferior outcomes.

The choice of solvent also demonstrated a profound effect on the reaction yield. While DMSO was the most effective, other solvents such as N,N-dimethylformamide (DMF) were completely ineffective. Acetonitrile (CH3CN), dioxane, and N,N-dimethylacetamide (DMA) afforded the product in lower yields compared to DMSO.

Table Comparing Base and Solvent Effects in a General Fluoranthene Synthesis

| Base | Solvent | Temperature (°C) | Yield (%) |

| K2CO3 | DMSO | 90 | 65 |

| KOAc | DMSO | 90 | 71 |

| NaOAc | DMSO | 90 | 62 |

| KOtBu | DMSO | 90 | <10 |

| CsF | DMSO | 90 | 25 |

| NaOH | DMSO | 90 | <10 |

| KOAc | DMF | 90 | 0 |

| KOAc | CH3CN | 90 | 31 |

| KOAc | Dioxane | 90 | 48 |

| KOAc | DMA | 90 | 38 |

This data underscores the principle that the selection of an appropriate base and solvent system is crucial and highly specific to the particular synthetic methodology being employed for the construction of the fluoranthene core.

Comparative Analysis of Synthetic Efficiencies and Scalability

The synthetic route to this compound via base-catalyzed aldol condensation represents a classical approach to forming fused aromatic systems. Its efficiency is contingent on the successful execution of multiple reaction steps in a single pot. While specific yield data for this particular synthesis is not extensively detailed in the available literature, a general understanding of its efficiency and scalability can be inferred by comparing it with other modern methods for constructing substituted fluoranthenes.

Modern synthetic strategies for fluoranthene derivatives often rely on transition-metal-catalyzed cross-coupling reactions. A prominent example is the tandem Suzuki-Miyaura and intramolecular C-H arylation reaction. This method offers high functional group tolerance and can be performed using both homogeneous and heterogeneous catalysts.

A comparative analysis of these approaches reveals distinct advantages and disadvantages in terms of efficiency and scalability.

| Synthetic Method | Key Features | Advantages | Disadvantages | Scalability |

| Base-Catalyzed Aldol Condensation | One-pot reaction, classical methodology. | Potentially cost-effective starting materials, straightforward workup. | May have limited substrate scope and require harsh reaction conditions. Yield can be sensitive to reaction parameters. | Moderate; dependent on reaction concentration and heat transfer. |

| Tandem Suzuki-Miyaura/C-H Arylation | Transition-metal catalysis (e.g., Palladium), use of organoboron reagents. | High yields (up to 78%), broad functional group tolerance, can be adapted for heterogeneous catalysis. | Requires pre-functionalized starting materials, catalyst cost and removal can be a concern. | Good; demonstrated on a laboratory scale with potential for larger scale with catalyst optimization. |

| [2+2+2] Cycloaddition | Rhodium-catalyzed cycloaddition of alkynes. | Can construct the core in a single step from simple precursors, often proceeds at room temperature. | Requires specialized starting materials (dialkynylnaphthalenes), catalyst cost. | Laboratory scale; scalability may be limited by substrate availability. |

The scalability of the base-catalyzed aldol condensation for this compound would depend on factors such as the efficiency of mixing, temperature control, and product isolation from the reaction mixture. While potentially scalable due to the use of common reagents and equipment, optimizing the yield on a larger scale could be challenging.

In contrast, methods like the tandem Suzuki-Miyaura/C-H arylation have been shown to be robust and scalable at the gram-scale in a laboratory setting. The use of heterogeneous catalysts in this method further enhances its potential for scalability by simplifying catalyst recovery and reuse, which is a significant consideration for industrial applications.

Ultimately, the choice of synthetic methodology depends on the specific requirements of the target molecule, including the desired substitution pattern, the availability and cost of starting materials, and the required scale of production.

Advanced Spectroscopic and Photophysical Investigations of 1,6,7,10 Tetramethylfluoranthene

Optical Absorption and Emission Characteristics

The optical properties of 1,6,7,10-tetramethylfluoranthene have been investigated through a combination of steady-state and time-resolved spectroscopic techniques. These studies provide fundamental insights into the electronic transitions and de-excitation pathways of the molecule.

Ultraviolet-Visible Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound has been recorded in various solvents to understand its light-harvesting capabilities. In acetonitrile, the compound exhibits three broad absorption bands at 230 nm, 261 nm, and 334 nm. nih.gov The formation of the fluoranthene (B47539) nucleus through a Diels-Alder reaction results in a significant bathochromic (red) shift of 34 nm in the lowest energy absorption band compared to its precursor, which is attributed to an extension of the π-conjugation. nih.gov

Further studies have shown that this compound possesses a high absorption range, making it a suitable non-fullerene acceptor for organic solar cells, particularly when paired with the donor polymer poly(3-hexylthiophene) (P3HT). researchgate.net The absorption spectrum is characterized by a complex profile with a number of independent electronic transitions. nih.gov The halide derivatives of this compound show absorption extending into the blue region of the electromagnetic spectrum. nih.gov

Table 1: UV-Vis Absorption Maxima of this compound in Acetonitrile

| Wavelength (λmax) |

| 230 nm |

| 261 nm |

| 334 nm |

| Data sourced from a study on the mechanochemical transformation of planar polyarenes. nih.gov |

Photoluminescence Emission Spectroscopy and Quantum Yield Analysis

Photoluminescence (PL) spectroscopy reveals the emissive properties of this compound. When dissolved in tetrahydrofuran (B95107) (THF), a copolymer based on this fluoranthene derivative exhibits a featureless, broad emission with a maximum at 476 nm. researchgate.net This emission is attributed predominantly to the fluoranthene unit. researchgate.net

Steady-state and time-resolved photoluminescence studies have demonstrated efficient charge separation when this compound is blended with a suitable donor material like P3HT. researchgate.net While specific quantum yield values for the isolated molecule are not extensively reported in the available literature, the efficient photoluminescence quenching observed in donor-acceptor blends is a strong indicator of its potential as an acceptor in photovoltaic devices. researchgate.net

Time-Resolved Photoluminescence Studies for Charge Dynamics

Time-resolved photoluminescence (TRPL) studies provide critical information about the excited-state lifetime and charge transfer dynamics. For a blend of this compound (referred to as FLR) and P3HT, TRPL measurements reveal multi-exponential decay kinetics. researchgate.net These kinetics consist of a fast decay component with a lifetime of a few picoseconds (approximately 1-5 ps) and a slower decay component with a lifetime of around 500 ps. researchgate.net The rapid charge generation on the picosecond timescale suggests a well-intermixed blend of the donor and acceptor materials, which is crucial for efficient charge separation in organic solar cells. researchgate.net

Solvent-Material Interaction Effects on Photophysical Responses

The interaction between the solvent and the material can significantly influence the photophysical properties of conjugated molecules. In the case of a copolymer incorporating this compound, the polarity of the solvent has been observed to drastically alter its optical properties. researchgate.net The use of non-halogenated solvents has been shown to influence the aggregation behavior and lead to higher photoluminescence quenching, which in turn contributes to more efficient charge generation in donor-acceptor blends. researchgate.net This highlights the importance of solvent selection and processing conditions in optimizing the performance of devices based on this material.

Electrochemical Characterization and Energy Level Profiling

Electrochemical methods are essential for determining the energy levels (HOMO and LUMO) of a material, which govern its charge injection and transport properties.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

No experimental or theoretical values for the HOMO and LUMO energy levels of this compound were found.

Vibrational and Nuclear Magnetic Resonance Spectroscopic Analysis

Fourier Transform Infrared Spectroscopy (FT-IR)

Specific FT-IR absorption bands and their corresponding vibrational modes for this compound could not be located.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Proton Nuclear Magnetic Resonance (¹H-NMR)

Detailed ¹H-NMR chemical shift assignments for the protons of this compound are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Specific ¹³C-NMR chemical shift data for the carbon atoms of this compound could not be retrieved.

Morphological and Microstructural Characterization

Information regarding the morphology and microstructure of this compound, typically obtained through techniques such as scanning electron microscopy or transmission electron microscopy, was not found in the conducted searches.

Further research in specialized, non-public chemical databases or direct experimental investigation would be necessary to obtain the data required for the requested article.

Transmission Electron Microscopy (TEM) Studies of Blends

Transmission Electron Microscopy (TEM) has been instrumental in elucidating the nanoscale morphology of blends incorporating this compound, particularly in the context of organic solar cells. When blended with the donor polymer Poly(3-hexylthiophene) (P3HT), this compound acts as a non-fullerene acceptor. researchgate.net TEM studies of these P3HT:this compound blends reveal a highly intermixed morphology. This uniform distribution of the donor and acceptor molecules is crucial for efficient charge separation and transport within the active layer of an organic solar cell. researchgate.net

Surface Morphology Studies

Investigations into the surface morphology of thin films containing this compound have provided insights into the material's organization and its impact on device performance. Studies on blends of this compound with P3HT have shown that the morphology is characterized by a high degree of intermixing. researchgate.net This suggests a good compatibility between the two materials, leading to a uniform and well-distributed blend at the surface.

Computational and Theoretical Chemistry Studies on 1,6,7,10 Tetramethylfluoranthene

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the three-dimensional structure and dynamics of molecules.

The fluoranthene (B47539) core is a planar aromatic system. However, the introduction of four methyl groups at the 1, 6, 7, and 10 positions could potentially introduce steric strain, leading to a non-planar or twisted geometry. Computational conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the most stable (lowest energy) conformation.

Such studies would likely reveal that while the aromatic core of 1,6,7,10-tetramethylfluoranthene remains largely planar, the methyl groups may be slightly pushed out of the plane to minimize steric hindrance. The degree of this distortion would depend on the balance between the stabilizing effect of π-conjugation in a planar structure and the destabilizing steric repulsion between the methyl groups.

Molecular dynamics (MD) simulations can be used to model the behavior of a large number of this compound molecules over time, providing insights into their intermolecular interactions and how they pack together in the solid state or behave in solution. bohrium.comresearchgate.net These simulations are crucial for understanding the bulk properties of the material.

For a system of this compound molecules, MD simulations would likely show that the primary intermolecular forces are van der Waals interactions, specifically π-π stacking between the aromatic cores of adjacent molecules. The methyl groups would influence the packing arrangement, potentially leading to a less ordered structure compared to unsubstituted fluoranthene.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely mechanism for a given reaction.

For this compound, computational modeling could be used to study a variety of reactions, such as electrophilic substitution on the aromatic ring or oxidation of the methyl groups. For instance, in an electrophilic attack, calculations would likely show that the positions on the aromatic ring with the highest electron density are the most susceptible to reaction. The presence of the electron-donating methyl groups would activate the ring towards such reactions compared to unsubstituted fluoranthene.

Transition State Analysis for Synthetic Pathways

Currently, there is no specific research available that details the transition state analysis for the synthetic pathways of this compound. Such an analysis would typically involve high-level quantum chemical calculations to identify the structures and energies of transition states in proposed reaction mechanisms, providing insight into the kinetics and feasibility of different synthetic routes.

Energetic Profiles of Methylated Fluoranthene Formation

Similarly, studies detailing the energetic profiles for the formation of this compound have not been identified. This type of research would calculate the reaction energies and activation barriers for pathways leading to the formation of this specific isomer, likely in comparison to other methylated fluoranthenes, to understand the thermodynamics and kinetics of its creation.

Isomerization Pathways and Stability Predictions

No dedicated studies on the isomerization pathways and relative stability of this compound compared to its other isomers have been found. This research would involve mapping the potential energy surface to find the transition states connecting different tetramethylfluoranthene isomers and calculating their relative thermodynamic stabilities.

Predictive Modeling for Optoelectronic and Sensing Applications

There is a lack of predictive modeling studies focused on the optoelectronic and sensing applications of this compound. This research would typically use computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict properties such as the HOMO-LUMO gap, absorption and emission spectra, and charge transport characteristics to evaluate its potential in devices like organic light-emitting diodes (OLEDs) or chemical sensors.

Application Oriented Research and Functionalization Strategies of 1,6,7,10 Tetramethylfluoranthene

Organic Electronic Devices: Role as an Electron Acceptor and Transport Material

1,6,7,10-Tetramethylfluoranthene, a polycyclic aromatic hydrocarbon, has emerged as a compound of interest in the field of organic electronics. Its planar structure and electronic properties make it a candidate for roles as both an electron acceptor in organic solar cells and a potential component in organic light-emitting diodes. Research has focused on harnessing its potential for large-scale synthesis and its characteristics as a non-fullerene acceptor, representing the smallest fragment of fullerene.

Integration in Organic Solar Cells (OSCs)

The development of non-fullerene acceptors (NFAs) is a critical area of research in organic solar cells, aiming to overcome the limitations of traditional fullerene-based acceptors. This compound has been investigated as a novel, solution-processable NFA. Studies show it possesses a high absorption range and a suitable band gap that is compatible with common donor polymers like Poly(3-hexylthiophene-2,5-diyl) (P3HT). rsc.orgacs.org

The morphology of the donor-acceptor blend in the active layer of an OSC is crucial for device performance, dictating the efficiency of exciton (B1674681) dissociation and charge transport. When this compound is blended with the donor polymer P3HT, the resulting morphology is a highly intermixed blend with a uniform distribution of the donor and acceptor molecules. rsc.orgacs.org This favorable morphology facilitates the necessary interfacial area for charge separation.

In a conventional OSC device structure, a blend of P3HT and this compound as the active layer has demonstrated promising, albeit modest, performance metrics. Devices have achieved a power conversion efficiency (PCE) of up to 0.71%. acs.org A notable characteristic of these devices is their significant stability, maintaining performance even after 60 hours in open air, suggesting potential for future enhancements with further optimization. acs.org

Table 1: Performance of P3HT:this compound Based Organic Solar Cell

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 0.71% |

| Open Circuit Voltage (Voc) | 0.52 V |

| Fill Factor (FF) | 44.89% |

Data sourced from a study on the photo-induced characteristics of this compound as an acceptor. acs.org

Efficient charge generation and separation at the donor-acceptor interface are fundamental to the operation of organic solar cells. In blends of P3HT and this compound, optical spectroscopic studies, including steady-state and time-resolved photoluminescence, have confirmed efficient charge separation between the donor (P3HT) and the acceptor (this compound). rsc.orgacs.org The absorption of light by the semiconductor materials generates excitons, which then dissociate into free charge carriers at the interface. rsc.org The charge generation mechanism in these blends has been noted to be dependent on the interaction between the solvent and the materials during the film-forming process. rsc.org

Application in Organic Light-Emitting Diodes (OLEDs)

While specific research on this compound in OLEDs is limited, the broader class of fluoranthene (B47539) derivatives has been explored for use as electron transport materials (ETMs) and emitters, particularly for blue-emitting devices. rsc.orgacs.orgtandfonline.com These derivatives are noted for their high thermal stability, a critical property for the longevity and durability of OLEDs. rsc.orgrsc.org

Fluoranthene-based derivatives have been synthesized and shown to exhibit predominant electron transport properties. rsc.orgacs.org In studies of electron-only devices, these materials have demonstrated their capability for electron transport, which is a key requirement for an electron transport layer (ETL) in an OLED stack. rsc.org The function of an ETL is to facilitate the efficient transport of electrons from the cathode to the emissive layer while blocking holes, thereby promoting balanced charge recombination and improving device efficiency. rsc.orgsemanticscholar.org

For instance, two specific derivatives, bis(4-(7,9,10-triphenylfluoranthen-8-yl)phenyl)sulfane (TPFDPS) and 2,8-bis(7,9,10-triphenylfluoranthen-8-yl)dibenzo[b,d]thiophene (TPFDBT), were found to have deep Highest Occupied Molecular Orbital (HOMO) energy levels (-6.1 eV and -6.2 eV, respectively) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of -2.8 eV. rsc.org These electronic properties, combined with high glass transition temperatures (Tg) and thermal stability up to 500°C, make them suitable candidates for stable ETMs. rsc.org When incorporated into blue OLEDs, the device using TPFDBT as the ETL showed superior performance to the one with TPFDPS. rsc.org Another derivative, 4-(3-(fluoranthen-3-yl)-5-(fluoranthen-4-yl)phenyl)-2-phenyl-benzo[h]quinoline (FRT-PBQ), also demonstrated moderately high electron transport behavior and extended device lifetime when used as an ETM in red phosphorescent OLEDs. rsc.org

Table 2: Properties of Selected Fluoranthene Derivatives for OLEDs

| Compound | Application | Key Finding | Reference |

| TPFDPS | Electron Transport Material | High Tg (210 °C), Thermally stable up to 500°C | rsc.org |

| TPFDBT | Electron Transport Material | Crystalline nature, Better EQE than TPFDPS in blue OLEDs | rsc.org |

| FRT-PBQ | Electron Transport Material | High Tg (~184 °C), Extended lifetime in red PHOLEDs | rsc.org |

| TPF | Sky-Blue Emitter | C.I.E. (0.192, 0.269), Efficiency of 3.27 cd/A | tandfonline.com |

The development of stable and efficient blue emitters remains a significant challenge in OLED technology. Several fluoranthene derivatives have been synthesized that exhibit bright blue fluorescence. acs.orgtandfonline.com These materials show deep blue emission in both solution and thin-film states and possess high photoluminescence quantum yields. acs.org

For example, derivatives such as 7,8,10-triphenylfluoranthene (TPF), 7,10-diphenyl-8-(1-naphthyl) fluoranthene (DPNF), and 7,10-diphenyl-8-(9-phenanthrenyl)fluoranthene (DPPF) have been synthesized and used as the emitting layer in OLEDs. tandfonline.com These compounds emit light in the sky-blue region of the spectrum, with photoluminescence maxima around 460 nm. tandfonline.com Devices fabricated with these materials as the emitter displayed sky-blue electroluminescence with good color purity and efficiencies reaching up to 3.96 cd/A. tandfonline.com The research into these derivatives demonstrates the potential of the fluoranthene core as a chromophore for creating efficient blue emitters for OLED applications. acs.orgtandfonline.com

Chemo-sensing Applications

The inherent fluorescence of the fluoranthene core makes it a promising scaffold for the development of chemosensors. Research has particularly focused on its application in detecting electron-deficient molecules, leveraging the electron-rich nature of the polycyclic aromatic hydrocarbon (PAH) system.

Detection of Nitroaromatic Compounds (NACs)

While direct studies on this compound for the detection of nitroaromatic compounds (NACs) are not extensively documented, the broader class of fluoranthene derivatives has been successfully employed as sensitive fluorescent chemosensors for this purpose. acs.orgrsc.orgnih.gov NACs are common components in industrial chemicals and explosives, and their detection is crucial for environmental monitoring and security applications. acs.org Fluoranthene-based sensors are designed to signal the presence of NACs, such as picric acid (PA) or trinitrotoluene (TNT), through changes in their optical properties, most notably fluorescence quenching. acs.orgnih.gov The electron-donating nature of the fluoranthene ring system facilitates strong interaction with the highly electron-accepting nitro groups on NACs, forming a donor-acceptor complex that is key to the sensing mechanism. acs.orgresearchgate.net The sensitivity of these sensors can be exceptionally high, with some derivatives achieving detection limits in the parts-per-billion (ppb) range and even down to the femtogram level in contact mode. acs.orgnih.gov

Fluorescence Quenching Mechanisms in Sensing Platforms

The primary mechanism for the detection of NACs by fluoranthene-based sensors is fluorescence quenching. acs.orgnih.gov This process involves a decrease in the fluorescence intensity of the fluorophore (the fluoranthene derivative) upon interaction with the quencher (the NAC). For these systems, quenching predominantly occurs through a static mechanism. acs.orgrsc.org

In static quenching, a non-fluorescent ground-state complex, often referred to as a charge-transfer or donor-acceptor complex, forms between the electron-rich fluoranthene sensor and the electron-deficient NAC molecule. acs.orgchalcogen.ro This interaction, often involving intercalative π–π stacking, effectively prevents the fluorophore from emitting light upon excitation. rsc.orgresearchgate.net Photoinduced electron transfer (PET) is a key process within this mechanism, where upon excitation, an electron is transferred from the highest occupied molecular orbital (HOMO) of the fluoranthene donor to the lowest unoccupied molecular orbital (LUMO) of the NAC acceptor. acs.orgmdpi.com

The efficiency of this quenching is often analyzed using the Stern-Volmer relationship, which describes the ratio of fluorescence intensities in the absence and presence of the quencher. nih.govchalcogen.ro Studies on various fluoranthene derivatives consistently point to a static quenching process as the dominant pathway for NAC detection. acs.orgnih.gov

Tunable Sensing Performance through Structural Modifications

The sensing performance of fluoranthene-based platforms can be precisely tuned by altering the chemical structure of the fluoranthene core. acs.org Introducing different substituents at various positions on the aromatic system can modify the molecule's electronic properties (HOMO-LUMO levels), solubility, and steric configuration, thereby enhancing sensitivity and selectivity for specific NACs. acs.org

For instance, extending the π-conjugation of the fluoranthene unit has been shown to increase detection sensitivity. acs.org Research on a series of fluoranthene derivatives demonstrated that modifying the substituents on phenyl rings attached to the core could effectively tune the optical band gap and improve sensing capabilities. acs.org The introduction of bulky or flexible side groups can create specific cavities or binding pockets that stabilize the interaction with analyte molecules through intermolecular forces, leading to more efficient quenching. nih.gov While this compound itself has not been extensively explored in this context, the presence of electron-donating methyl groups would be expected to enhance its electron-rich character, making it a theoretically viable candidate for NAC sensing applications.

Table 1: Comparison of Sensing Performance of Different Fluoranthene Derivatives for Nitroaromatic Compounds

| Fluoranthene Derivative | Target Analyte | Detection Limit | Quenching Mechanism |

| 7,10-bis(4-bromophenyl)-8,9-bis[4-(hexyloxy)phenyl]fluoranthene | Picric Acid (PA) | 2-20 ppb (solution) | Static Quenching |

| 7,10-bis(4-bromophenyl)-8,9-bis[4-(hexyloxy)phenyl]fluoranthene | Trinitrotoluene (TNT) | 1.15 fg/cm² (contact mode) | Static Quenching |

| Substituted Fluoranthene Series (F1-F5) | Picric Acid (PA) | 2-20 ppb (solution) | Static Quenching |

| Unnamed Fluoranthene Derivative (S1) | Picric Acid (PA) | ppb level | Static Quenching |

Precursor for Advanced Carbon Nanostructures

This compound is not only studied for its intrinsic properties but also as a crucial molecular building block for the synthesis of more complex, curved carbon nanostructures like corannulene (B50411) and other fullerene fragments.

Corannulene Synthesis Pathways

Solution-phase chemical synthesis provides a viable alternative to high-temperature methods like flash vacuum pyrolysis for producing corannulene and its derivatives. acs.org In this context, 1,6,7,10-tetraalkylfluoranthenes are key precursors. acs.orgfigshare.com A critical step in these synthetic routes is the intramolecular coupling of benzylic positions on the fluoranthene core to form the five-membered ring that closes the "bowl" structure of corannulene. acs.org

One established pathway begins with a 1,6,7,10-tetraalkylfluoranthene derivative, which undergoes benzylic bromination. acs.org The resulting brominated compound is then subjected to a coupling reaction, often mediated by a low-valent titanium reagent, which constructs the final corannulene nucleus. acs.orgfigshare.com This strategy has been successfully used to prepare not only the parent corannulene but also a variety of alkylated derivatives. acs.org

Environmental Transformations and Bioremediation Research of Fluoranthene Derivatives

Formation Pathways of Methylated Fluoranthenes in Environmental Systems

Methylated PAHs, including derivatives of fluoranthene (B47539), are primarily formed through high-temperature processes involving organic matter. Their presence in the environment is a strong indicator of pyrogenic (combustion-related) sources. mdpi.comnih.gov

The incomplete combustion of organic materials is a major source of PAHs and their alkylated derivatives in the environment. nih.govtpsgc-pwgsc.gc.ca During pyrolysis at temperatures between 350°C and 1200°C, complex organic matter is broken down into smaller, unstable fragments. nih.gov These fragments, including radicals and smaller unsaturated hydrocarbons, can then recombine to form stable aromatic structures.

The formation of methylated PAHs is influenced by the feedstock and the combustion conditions. For instance, the pyrolysis of lignin (B12514952), a major component of wood, is known to produce a variety of PAHs and their derivatives. acs.org The presence of methyl groups in the original organic matter or the availability of methyl radicals during combustion can lead to the formation of methylated PAHs like tetramethylfluoranthene. mdpi.com Higher pyrolysis temperatures generally favor the formation of higher molecular weight PAHs. mdpi.com For example, studies on biochar production have shown that the concentrations of certain PAHs increase with the pyrolysis temperature. mdpi.com

Table 1: General Sources of Polycyclic Aromatic Hydrocarbons (PAHs)

| Source Category | Specific Examples | Reference |

| Natural | Forest fires, Volcanic eruptions | mdpi.com |

| Anthropogenic | Incomplete combustion of fossil fuels (e.g., in vehicle engines), Industrial processes (e.g., coal coking, aluminum smelting), Residential wood burning, Burning of synthetic logs | nih.govtpsgc-pwgsc.gc.canih.gov |

| Petrogenic | Crude oil, Coal, Asphalt, Creosote | mdpi.comtpsgc-pwgsc.gc.ca |

The formation of larger, more complex PAHs can occur through the addition of smaller hydrocarbon units to existing aromatic rings. One of the well-established mechanisms is the Hydrogen-Abstraction/C₂H₂-Addition (HACA) mechanism. mdpi.comrsc.org However, other pathways are also significant, especially for the formation of alkylated PAHs.

The addition of methyl radicals plays a crucial role in the growth of PAH chains. mdpi.com For instance, the formation of pyrene (B120774) from phenanthrene (B1679779) can be facilitated by methyl radicals. mdpi.com It is plausible that a similar mechanism contributes to the formation of methylated fluoranthenes, where smaller PAHs or their radicals react with methyl-containing species in high-temperature environments. The cyclization and aromatization of smaller, deoxygenated products from the pyrolysis of biomass components like hemicellulose can also lead to the formation of both monocyclic and polycyclic aromatic hydrocarbons. ncsu.edu

Microbial Degradation Mechanisms and Pathways

The bioremediation of PAHs is a key area of research, as microbial activity is a primary mechanism for their removal from the environment. oup.comnih.gov While specific studies on 1,6,7,10-tetramethylfluoranthene are scarce, the degradation of fluoranthene and other alkylated PAHs provides insights into the potential metabolic pathways.

The initial step in the aerobic bacterial degradation of PAHs is typically catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. oup.comfrontiersin.org For fluoranthene, bacterial dioxygenases have been shown to attack at several positions, primarily the C-1,2, C-2,3, and C-7,8 bonds. oup.comfrontiersin.org

The degradation of fluoranthene by Mycobacterium vanbaalenii PYR-1, for example, proceeds through initial dioxygenase attacks at these positions, leading to different downstream metabolic pathways. oup.com The C-2,3 dioxygenation route is considered a major pathway. oup.com The presence and position of methyl groups on the aromatic rings can influence the rate and regioselectivity of the initial dioxygenase attack. In some cases, alkylation can hinder degradation, while in others, the alkyl substituent itself can be a point of initial enzymatic attack. asm.org

Following the initial dioxygenation, the resulting dihydrodiols are rearomatized by dehydrogenase enzymes to form dihydroxylated intermediates (catechols). nih.gov These catechols are then subject to ring cleavage by other dioxygenases, which can occur via ortho- or meta-cleavage pathways. nih.gov

In the degradation of fluoranthene by Pseudomonas alcaligenes PA-10, intermediates such as 9-fluorenone-1-carboxylic acid have been identified, indicating cleavage of one of the aromatic rings. nih.gov The metabolic pathway for fluoranthene in some bacteria leads to the formation of phthalic acid. nih.gov The biotransformation of alkylated PAHs can result in the formation of hydroxylated and carboxylated derivatives, which are generally more water-soluble and less toxic than the parent compounds. nih.gov However, some intermediate metabolites of PAH degradation can be more toxic than the original compound. nih.gov

Table 2: Examples of Bacteria and Fungi Involved in Fluoranthene Degradation

| Organism Type | Species | Reference |

| Bacteria | Pseudomonas aeruginosa | frontiersin.org |

| Pseudomonas alcaligenes | nih.gov | |

| Mycobacterium vanbaalenii | oup.com | |

| Bacterial Consortium from Mangrove Sediments | nih.gov | |

| Fungi | Phanerochaete chrysosporium | researchgate.net |

| Pleurotus ostreatus | researchgate.net | |

| Bjerkandera adusta | researchgate.net |

A variety of enzymes are involved in the microbial degradation of PAHs. The key enzymes in the initial stages of aerobic degradation are dioxygenases and monooxygenases. nih.govnih.gov

Ring-hydroxylating dioxygenases are multicomponent enzyme systems that catalyze the initial attack on the aromatic ring. nih.gov

Cytochrome P450 monooxygenases , which are common in fungi and also found in some bacteria, are another class of enzymes that can initiate PAH degradation by introducing one atom of oxygen into the substrate. mdpi.com

Ligninolytic enzymes , such as lignin peroxidase, manganese peroxidase, and laccase, produced by white-rot fungi, have a broad substrate specificity and can oxidize a wide range of PAHs, including fluoranthene. nih.govresearchgate.net These enzymes are extracellular and act via the generation of highly reactive free radicals. researchgate.net

Following ring cleavage, a host of other enzymes are involved in the further breakdown of the resulting aliphatic products, eventually leading to intermediates of central metabolic pathways like the Krebs cycle. nih.gov

Strain-Specific Metabolic Diversities (e.g., Mycobacterium vanbaalenii PYR-1, Pseudomonas aeruginosa DN1)

The biodegradation of fluoranthene, the parent compound of this compound, is extensively studied in select microorganisms, revealing diverse and complex metabolic networks. While direct metabolic studies on this compound are not detailed in the available literature, the pathways for fluoranthene degradation by prominent bacterial strains offer insights into the potential breakdown of its alkylated derivatives.

Mycobacterium vanbaalenii PYR-1 : This bacterium is a robust degrader of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs), including fluoranthene. asm.orgdoe.gov It possesses a versatile metabolic system capable of mineralizing a wide array of PAHs. asm.org Research combining metabolomic, genomic, and proteomic approaches has shown that M. vanbaalenii PYR-1 initiates the oxidation of fluoranthene through dioxygenation at three distinct positions: C-1,2, C-2,3, and C-7,8. nih.govnih.gov

C-1,2 and C-2,3 Dioxygenation : These routes degrade fluoranthene through fluorene-type metabolites. nih.govnih.gov The C-2,3 pathway is considered the major route, involving 18 enzymatic steps and proceeding via intermediates like 9-fluorenone-1-carboxylic acid and phthalate. nih.govnih.gov

C-7,8 Dioxygenation : This pathway oxidizes fluoranthene via acenaphthylene-type metabolites. nih.govnih.gov

Detoxification : The bacterium also employs nonspecific monooxygenation, followed by O-methylation of dihydroxyfluoranthene, as a detoxification reaction. nih.govnih.gov

The comprehensive metabolic network of M. vanbaalenii PYR-1 for PAHs involves at least 183 metabolic compounds and 224 chemical reactions. asm.orgnih.gov This includes pathways for side-chain processing, suggesting a capacity to handle alkylated PAHs like this compound by potentially cleaving the methyl groups from the aromatic core. asm.orgnih.gov

Pseudomonas aeruginosa DN1 : Isolated from petroleum-contaminated soil, P. aeruginosa DN1 also demonstrates a remarkable ability to degrade various PAHs, using fluoranthene as a sole carbon source. researchgate.netnih.govfrontiersin.org Genomic and metabolic analyses reveal a degradation strategy similar to that of M. vanbaalenii PYR-1, initiated by dioxygenation at the C-1,2, C-2,3, and C-7,8 positions. nih.govfrontiersin.orgnih.gov

The genome of strain DN1 contains over 100 candidate genes implicated in PAH degradation, including a variety of dioxygenases, catabolic enzymes, and transporters. nih.govfrontiersin.org This genetic arsenal (B13267) provides the bacterium with significant metabolic plasticity. nih.gov Key intermediate metabolites identified during fluoranthene degradation by strain DN1 include 9-hydroxyfluorene, 1-acenaphthenone, and 1,8-naphthalic anhydride. nih.govnih.gov The existence of multiple, redundant enzymatic pathways ensures the efficient breakdown of the fluoranthene structure. nih.gov

Bioremediation Potential of Fluoranthene-Degrading Microorganisms

The metabolic prowess of microorganisms like Mycobacterium vanbaalenii PYR-1 and Pseudomonas aeruginosa DN1 underscores their significant potential for bioremediation of sites contaminated with fluoranthene and its derivatives. asm.orgnih.gov Bioremediation presents an environmentally sound and cost-effective strategy, aiming for the complete mineralization of pollutants into harmless substances such as carbon dioxide and water. nih.gov

The approaches for microbial remediation of PAHs are varied and include:

Bioaugmentation : This process involves introducing specialized microbial strains or consortia to a contaminated environment to enhance the degradation of target pollutants. nih.gov

Biostimulation : This technique focuses on stimulating the growth and activity of indigenous pollutant-degrading microorganisms by adding nutrients and optimizing environmental conditions. nih.gov

A wide range of microbes beyond the model organisms have been identified as fluoranthene degraders, including other bacteria from the genera Bacillus, Rhodococcus, and Alcaligenes, as well as various fungi such as Penicillium, Fusarium, and Trichoderma. nih.govwalshmedicalmedia.comscielo.brmdpi.comresearchgate.net The synergistic action of mixed microbial communities, often comprising both bacteria and fungi, can lead to more rapid and complete degradation compared to individual strains. walshmedicalmedia.com The effectiveness of bioremediation is closely linked to the bioavailability of the PAH, which can be enhanced by the production of biosurfactants by some degrading bacteria, such as strains of Pseudomonas aeruginosa. mdpi.com

Environmental Fate of Fluoranthene Derivatives in Specific Compartments (Excluding specific numerical values)

The fate of fluoranthene and its derivatives like this compound in the environment is governed by a combination of physical, chemical, and biological processes that vary across different environmental compartments. epa.gov

Atmospheric Transformation Processes

In the atmosphere, PAHs and their alkylated derivatives are subject to various transformation processes. pjoes.com These compounds can exist in the gas phase or adsorbed onto particulate matter. pjoes.com Their atmospheric fate is largely determined by:

Photolysis : Sunlight can induce the degradation of PAHs. However, compounds adsorbed to particulate matter, such as soot, tend to be more resistant to photodecomposition compared to their pure forms. nih.gov

Chemical Reactions : PAHs react with atmospheric oxidants, including hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). pjoes.comnih.govsemanticscholar.org These reactions transform the parent compounds into other chemical species. For instance, reactions with nitrogen oxides can lead to the formation of nitro-PAHs, which are often more mutagenic than the original PAHs. pjoes.comnih.gov

These transformation processes lead to a change in the chemical composition of PAH mixtures in the atmosphere over time, with more reactive compounds being degraded more quickly. nih.gov

Biodegradation in Aquatic and Terrestrial Environments

In aquatic and terrestrial systems, biodegradation is a crucial process for the removal of fluoranthene derivatives. epa.govnih.gov

Adsorption and Bioavailability : Due to their low water solubility, PAHs strongly adsorb to soil, sediments, and organic matter. epa.govnih.gov This adsorption affects their mobility and bioavailability to microorganisms.

Microbial Degradation : A diverse community of soil and aquatic microorganisms, including bacteria and fungi, can break down the aromatic structure of fluoranthene. nih.govwalshmedicalmedia.comresearchgate.net The degradation process transforms the parent compound into more polar and water-soluble metabolites. researchgate.net

Mobility and Sequestration : The formation of these polar degradation products can increase the mobility of the contaminants within the pore water of soil aggregates. researchgate.net This process is directly linked to the rate of biodegradation and influences whether the residues are leached from the soil or become sequestered (bound) within the soil matrix. researchgate.net

Ultimately, the persistence of fluoranthene derivatives in soil and water is a balance between their resistance to degradation and the capacity of the local microbial communities to metabolize them. scielo.brresearchgate.net

Structural Elucidation and Crystal Engineering of 1,6,7,10 Tetramethylfluoranthene and Its Derivatives

Supramolecular Assembly and Crystal Packing Features

The assembly of molecules in the crystalline state is governed by a delicate balance of various non-covalent interactions, leading to a specific packing arrangement. The principles of crystal engineering aim to understand and control these interactions to design materials with desired properties.

The rational design of crystal structures involves the strategic placement of functional groups to encourage specific intermolecular interactions and, consequently, a desired packing motif. While a detailed crystal engineering study of 1,6,7,10-tetramethylfluoranthene is not available, its structure provides a case study in the effects of steric hindrance.

The synthesis of this molecule and the resulting twisted geometry is a clear example of how substitution patterns can be used to control molecular shape. This control over molecular conformation is a key principle in crystal engineering. By forcing a non-planar structure, one can intentionally disrupt strong π–π stacking to, for example, enhance solubility or modify photophysical properties in the solid state. The study of related fluoranthene (B47539) derivatives has shown that the introduction of various substituents can be used to tune their optical and electronic properties for applications in materials like organic solar cells.

Characterization of Molecular Conformations in the Solid State

The conformation of a molecule in the solid state can differ significantly from its conformation in solution or in the gas phase due to the constraints of the crystal lattice and the influence of intermolecular forces.

As established by single crystal X-ray diffraction, this compound adopts a twisted conformation in the solid state. This is a direct result of the steric repulsion between the methyl groups at the 1, 6, 7, and 10 positions. Semi-empirical calculations (AM1) on this molecule have identified two low-energy conformations: a twist and a fold, with the twist conformation being the more stable. This theoretical finding is consistent with the experimental X-ray structure.

Variable temperature NMR studies have been used to investigate the dynamic behavior of this molecule, setting the energy barrier for the enantiomerization of the twisted conformation to be below 7.0 kcal/mol. This indicates that the molecule is conformationally flexible, even though it adopts a specific twisted arrangement in the crystalline state. The characterization of such conformational isomers is crucial for understanding the behavior of the molecule in different environments and for designing materials with specific dynamic properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,8-dimethylacenaphthenequinone |

Future Directions and Research Gaps in 1,6,7,10 Tetramethylfluoranthene Studies

Advancements in Asymmetric and Regioselective Synthesis

The synthesis of polycyclic aromatic compounds has been a cornerstone of organic chemistry, driven by their applications in materials science and their presence as environmental pollutants. acs.org However, precisely controlling the substitution pattern on a complex aromatic core like fluoranthene (B47539) is a significant challenge. For 1,6,7,10-tetramethylfluoranthene, achieving high regioselectivity remains a critical research gap.

Future synthetic research should move beyond classical methods, which often result in isomeric mixtures and require harsh conditions. rsc.org Key areas for advancement include:

Directed C–H Functionalization: Modern synthetic strategies using transient or removable directing groups could offer unprecedented control over the positions of alkylation on the fluoranthene skeleton. acs.org Developing a C-H functionalization protocol specific to the 1,6,7,10-positions would be a major breakthrough.

Photochemical and Electrochemical Methods: Visible-light-induced reactions and electrochemical syntheses are emerging as powerful tools for PAH functionalization. rsc.orgresearchgate.net These methods often operate under mild conditions and can provide alternative regioselectivities compared to traditional thermal reactions. rsc.org Exploring these approaches could lead to more efficient and selective syntheses of this compound.

Asymmetric Synthesis for Chiral Derivatives: While this compound itself is achiral, the introduction of further substituents could create chiral centers. Research into asymmetric catalysis, for instance using N-heterocyclic carbenes (NHCs) or chiral transition metal complexes, could enable the synthesis of enantiomerically pure derivatives for specialized applications. nih.govbeilstein-journals.org

Recent advances in the synthesis of multi-substituted fluoranthenes have utilized transition metal-catalyzed cycloaddition reactions, such as Rh-catalysed [2+2+2] cycloadditions, which can yield di-, tri-, and tetra-substituted products with high efficiency. rsc.org Adapting these modern catalytic systems represents a promising avenue for the targeted synthesis of the 1,6,7,10-isomer.

Exploration of Novel Applications in Advanced Materials Science

Fluoranthene and its derivatives are known for their excellent thermal stability and fluorescent properties, making them attractive for applications in optoelectronics. nih.gov The specific substitution pattern of this compound is expected to modulate its electronic and photophysical properties, yet its potential in materials science remains almost entirely unexplored.

Future research should focus on characterizing its properties and fabricating proof-of-concept devices.

Organic Electronics: The electron-rich nature of the fluoranthene core, enhanced by electron-donating methyl groups, suggests potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net Studies are needed to determine its charge-transport ability, fluorescence quantum yield, and stability in thin-film form. rsc.org

Chemical Sensors: The fluorescence of fluoranthene derivatives can be quenched by electron-deficient molecules, a principle used in detecting nitroaromatic compounds. rsc.org The specific electronic structure of this compound could be tuned for high sensitivity and selectivity toward specific analytes.

Graphene Fragments: As well-defined sections of a graphene lattice, PAHs like tetramethylfluoranthene are valuable models for understanding the properties of carbon nanomaterials. nih.govacs.org

Table 1: Potential Applications and Research Needs in Materials Science

| Potential Application | Hypothesized Role of 1,6,7,10-Methyl Groups | Key Research Questions |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Tune emission color, improve solubility for solution processing, and enhance film-forming properties. | What are the electroluminescence spectrum, quantum efficiency, and operational lifetime? |

| Organic Field-Effect Transistors (OFETs) | Modify molecular packing in the solid state, influencing charge carrier mobility. | What is the charge carrier mobility (hole/electron)? How does it perform in a transistor architecture? |

| Fluorescent Chemosensors | Alter the HOMO-LUMO gap to fine-tune sensitivity and selectivity for specific analytes. researchgate.net | What is the quenching efficiency for various electron-deficient analytes like nitroaromatics? rsc.org |

| Graphene Nanomaterial Models | Provide a defined, substituted "graphene fragment" to study the effects of edge functionalization on electronic properties. nih.gov | How do the methyl groups affect π-π stacking and intermolecular interactions? researchgate.net |

Deeper Mechanistic Understanding of Biological Transformations

Alkylated PAHs are widespread environmental contaminants, often exhibiting greater persistence and toxicity than their parent compounds. nih.gov The biological fate of PAHs is determined by metabolic transformations, which can lead to detoxification or, conversely, activation into carcinogenic intermediates. epa.govnih.gov While general pathways for PAH metabolism are known, the specific biotransformation of this compound is a significant research gap.

Future studies should aim to:

Identify Metabolites: Use advanced analytical techniques like high-resolution mass spectrometry to identify the specific metabolites formed by microbial and mammalian enzyme systems. Studies on other PAHs show that metabolism can lead to the formation of various hydroxylated and other derivative forms. nih.gov

Elucidate Enzymatic Pathways: Investigate which specific enzymes (e.g., cytochrome P450 monooxygenases, epoxide hydrolases) are involved in its metabolism. The presence and position of methyl groups can significantly influence the metabolic route and the rate of degradation. researchgate.net

Assess Genotoxicity of Metabolites: Determine if the metabolic products of this compound can bind to DNA and induce mutations. The mutagenic potential of PAHs is often linked to the formation of specific diol epoxide metabolites.

Understanding these processes is crucial, as the biological effects of PAHs are highly dependent on their structure. nih.gov For example, studies with various Mycobacterium species, known for their ability to degrade PAHs, show that degradation efficiency and metabolic pathways are highly compound-specific. nih.gov

Comprehensive Environmental Impact and Fate Modeling

Alkylated PAHs are major contributors to the total concentration of polycyclic aromatic compounds in contaminated soils and sediments, often originating from petrogenic sources like coal and crude oil. nih.govresearchgate.net These compounds are generally hydrophobic and persistent, leading to their accumulation in the environment and biota. epa.govnih.gov However, a lack of specific physicochemical data for this compound prevents accurate modeling of its environmental distribution and persistence.

A critical research priority is to establish a comprehensive environmental profile for this compound.

Measure Key Physicochemical Properties: Experimental determination of water solubility, octanol-water partition coefficient (Kow), vapor pressure, and soil-water partition coefficient (Koc) is essential. These parameters are fundamental inputs for all environmental fate models.

Study Abiotic and Biotic Degradation Rates: Quantify the rates of degradation under various environmental conditions (e.g., photolysis in water, microbial degradation in soil). Studies on other PAHs have shown that transformation on mineral surfaces like clays (B1170129) can be a significant environmental pathway. acs.org

Develop Predictive Models: Use the gathered data to develop and validate models that predict the partitioning, transport, and ultimate fate of this compound in different environmental compartments (air, water, soil, sediment).

Table 2: Essential Parameters for Environmental Fate Modeling

| Parameter | Significance | Research Gap |

|---|---|---|

| Water Solubility | Governs concentration in aquatic systems and bioavailability. | No experimentally verified data available. |

| Octanol-Water Partition Coefficient (Kow) | Indicates potential for bioaccumulation in fatty tissues of organisms. epa.gov | Value must be determined to assess bioaccumulation risk. |

| Vapor Pressure | Determines partitioning between atmospheric and condensed phases. epa.gov | Data needed for modeling long-range atmospheric transport. |

| Photodegradation Rate | Key degradation pathway in surface waters and the atmosphere. | Quantum yield and reaction kinetics are unknown. |

| Microbial Biodegradation Kinetics | Primary mechanism for removal from soil and sediment. researchgate.net | Rates and influencing factors (e.g., microbial consortia, nutrient availability) are unstudied. |

Integration of Experimental and Computational Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying PAHs. researchgate.net DFT calculations can predict molecular structures, vibrational spectra (IR/Raman), electronic properties (HOMO-LUMO gaps), and reaction mechanisms, offering insights that can be difficult to obtain experimentally. researchgate.netscilit.com For this compound, a synergistic approach combining computational and experimental work is needed.

Future research directions should include:

Spectroscopic Characterization: Perform detailed experimental measurements (NMR, IR, Raman, UV-Vis, Fluorescence) and validate them against DFT calculations. This would create a robust, verified dataset for the compound's identification. rsc.orgresearchgate.net

Reactivity Prediction: Use computational models to predict the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.net These predictions can guide the design of new synthetic routes and help explain metabolic pathways.

Structure-Property Relationships: Systematically correlate calculated electronic properties with experimentally observed behaviors, such as fluorescence efficiency or sensor response. This integrated approach can accelerate the discovery of new applications and provide a deeper understanding of why this specific isomer behaves as it does. researchgate.net

Development of Sustainable Synthetic Practices

Traditional methods for synthesizing PAHs often rely on harsh reagents, high temperatures, and multi-step procedures that generate significant waste. researchgate.netnih.gov There is a growing need to develop more sustainable and environmentally benign synthetic routes for all chemical compounds, including this compound.

Future research should focus on green chemistry principles:

Catalyst Development: Explore the use of earth-abundant metal catalysts (e.g., iron, copper) or metal-free catalytic systems to replace precious metal catalysts (e.g., palladium, rhodium). nih.gov

Electrochemical Synthesis: Investigate electrosynthesis as a method for C-C bond formation and cyclization. researchgate.net Electrochemical methods often proceed under mild conditions, use electrons as a "traceless" reagent, and can minimize the use of chemical oxidants or reductants.

By focusing on these green synthetic strategies, researchers can develop methods for producing this compound and its derivatives that are not only efficient and selective but also environmentally responsible.

常见问题

Q. Advantages :

- Sustainability : Eliminates toxic solvents (e.g., benzene) .

- Efficiency : Faster reaction times due to mechanical energy input.

Limitations : - Scalability : Requires specialized equipment (e.g., planetary ball mills).

- Yield Control : Particle size and milling speed must be optimized empirically .

Basic: What safety precautions are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact.

- Waste Disposal : Follow protocols for polycyclic aromatic hydrocarbons (PAHs) due to potential carcinogenicity .

Advanced: How can researchers address low yields in the Knoevenagel condensation step?

- Base Optimization : Test alternatives to classical bases (e.g., DBU vs. NaOH) for milder conditions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance enolate formation.

- Microwave Assistance : Accelerates reaction kinetics while reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。